N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide
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Overview
Description
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, an oxane ring, and a phenylethanesulfonamide group
Preparation Methods
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, which can be synthesized from various cyclic or acyclic precursors. The oxane ring is then introduced through a ring-forming reaction. Finally, the phenylethanesulfonamide group is attached via a sulfonamide formation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Oxane derivatives: Compounds with an oxane ring may have similar structural properties but different biological activities.
Phenylethanesulfonamide derivatives: These compounds share the phenylethanesulfonamide group and may have similar chemical reactivity
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c20-23(21,13-9-15-4-2-1-3-5-15)18-16-6-10-19(14-16)17-7-11-22-12-8-17/h1-5,16-18H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYZNYBTTHIHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)CCC2=CC=CC=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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